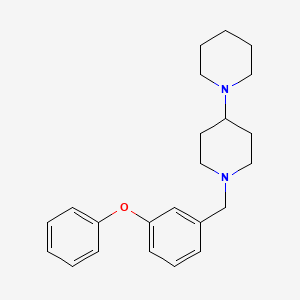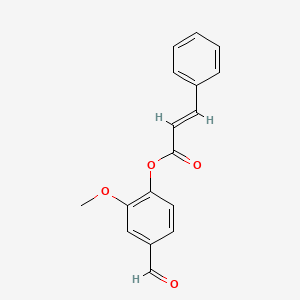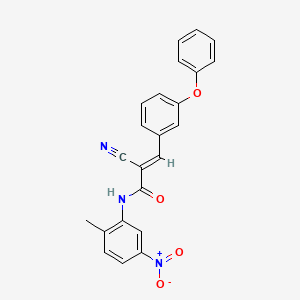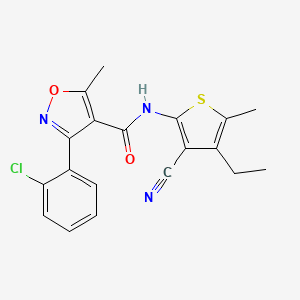
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves the following steps:
Formation of Pyrazole Rings: The starting materials, 1,5-dimethyl-1H-pyrazole and 1,3,5-trimethyl-1H-pyrazole, are synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Coupling Reaction: The pyrazole rings are then coupled through a propenamide linker using a condensation reaction. This step often requires the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is crucial for maintaining consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction may produce pyrazole alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
In medicinal chemistry, (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-3-(1H-Pyrazol-4-yl)-N~1~-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propenamide
- (E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N~1~-(1H-pyrazol-4-yl)-2-propenamide
Uniqueness
(E)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the pyrazole rings and the presence of the propenamide linker. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H19N5O |
|---|---|
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
(E)-3-(1,5-dimethylpyrazol-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C14H19N5O/c1-9-14(11(3)19(5)17-9)16-13(20)7-6-12-8-15-18(4)10(12)2/h6-8H,1-5H3,(H,16,20)/b7-6+ |
Clé InChI |
SDSNMXNXWIKGNQ-VOTSOKGWSA-N |
SMILES isomérique |
CC1=C(C=NN1C)/C=C/C(=O)NC2=C(N(N=C2C)C)C |
SMILES canonique |
CC1=C(C=NN1C)C=CC(=O)NC2=C(N(N=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B14921817.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14921820.png)
![4-bromo-N,1-dimethyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B14921824.png)

![N'-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B14921832.png)
![2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B14921833.png)
![Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate](/img/structure/B14921839.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14921851.png)

![5-[(4-chloro-3-methylphenoxy)methyl]-N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)furan-2-carboxamide](/img/structure/B14921877.png)
![3-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B14921880.png)

